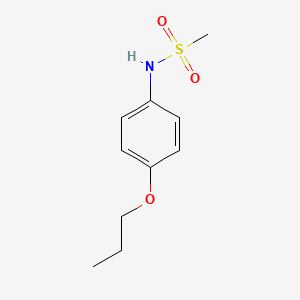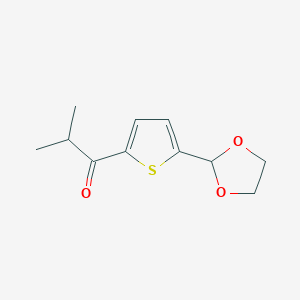
5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is a chemical compound that belongs to the class of 1,3-dioxolanes . 1,3-dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols, and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .
Synthesis Analysis
The synthesis of 1,3-dioxolanes involves the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . This process results in the formation of new enantiomerically pure and racemic 1,3-dioxolanes .Molecular Structure Analysis
The molecular structure of “5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is established through elemental analysis and spectroscopic characterization .Chemical Reactions Analysis
The chemical reactions involving 1,3-dioxolanes include oxidation of various acetals, including open-chain acetals, 1,3-dioxanes, and 1,3-dioxalanes, with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst .Applications De Recherche Scientifique
Zeolite-Catalyzed Synthesis of Dioxolanes
Zeolites have been used as catalysts for the synthesis of 1,3-dioxolanes, like 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, from styrene oxide and aliphatic ketones. The research indicates that both the diffusion factor and acidity of the zeolites influence the yield of 1,3-dioxolanes. This suggests a potential application in optimizing the production of such compounds (Zatorski & Wierzchowski, 1991).
Synthesis with Metal Catalysts
The synthesis of various 1,3-dioxolanes, including structures similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, has been achieved using metal catalysts. This method allows reactions to proceed readily at room temperature, producing good yields and demonstrating a versatile approach for synthesizing 1,3-dioxolanes (Adams, Barnard & Brosius, 1999).
Five-Membered Ring Systems in Heterocyclic Chemistry
In heterocyclic chemistry, five-membered ring systems, including dioxolanes, have been synthesized and studied for their reactions. Hydroxyacetophenones, for instance, can be converted to 1,3-dioxolanes, which are important intermediates in various chemical syntheses, including anti-cancer drugs (Aitken, 1990).
Heterogeneously Catalyzed Condensations
The acid-catalyzed condensation of glycerol with aldehydes and ketones, including the synthesis of 1,3-dioxolanes, has been investigated. This process explores the use of solid acids as heterogeneous catalysts, revealing potential applications in the development of novel platform chemicals (Deutsch, Martin & Lieske, 2007).
Antioxidant Evaluation of Dioxolane Derivatives
Dioxolane derivatives have been evaluated for their antioxidant activities. The study included quantum chemical calculations and molecular docking analysis to understand the interactions with biological systems. This indicates a potential biomedical application of such compounds (Althagafi, 2022).
Cleaving Agents for 1,3-Dioxolanes
Research has also focused on developing methods for cleaving 1,3-dioxolanes. Thiourea, for instance, has been reported as an effective agent for cleaving 1,3-dioxolanes derived from aldehydes and ketones. This research is crucial in understanding the chemical behavior and potential manipulation of dioxolanes (Majumdar & Bhattacharjya, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7(2)10(12)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVEQXCRHSSMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641907 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone | |
CAS RN |
898772-80-0 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

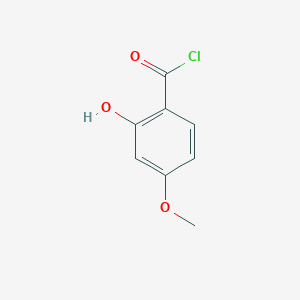
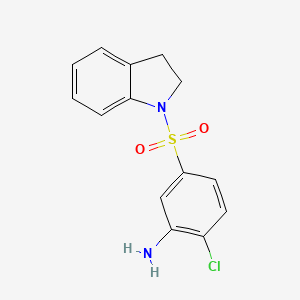
![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)
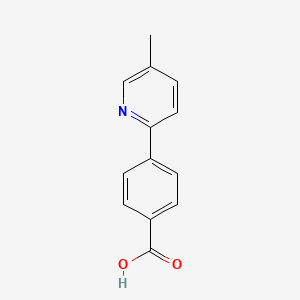
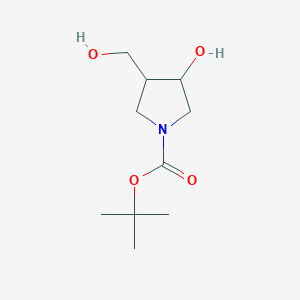
![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)
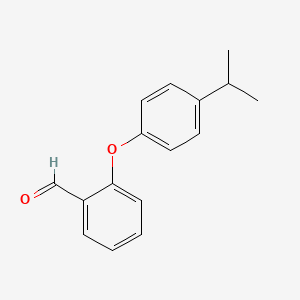
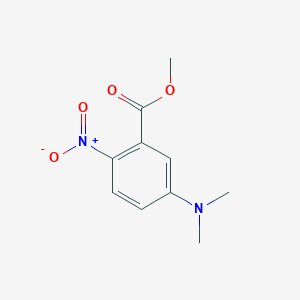
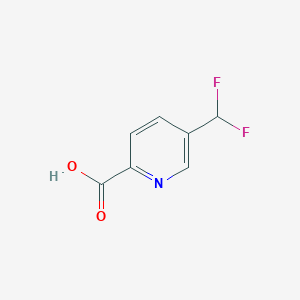
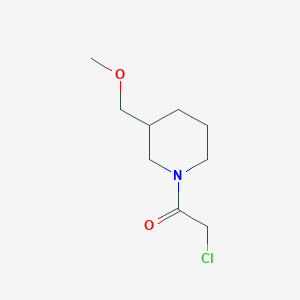
![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)
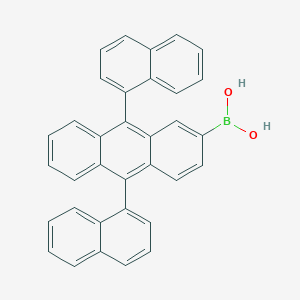
![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
